15-Methoxymkapwanin

Description

Properties

IUPAC Name |

(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRSOQZLIYAURI-QHZMMHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of 15-Methoxymkapwanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methoxymkapwanin is a neo-clerodane diterpene, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, beginning with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of enzymatic reactions, including cyclization by diterpene synthases to form the characteristic clerodane skeleton, followed by oxidative modifications and a final methoxylation step. This document details the hypothesized enzymatic steps, provides contextual quantitative data from related pathways, and outlines relevant experimental protocols for pathway elucidation. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic route and experimental workflows.

Introduction

This compound is a specialized diterpenoid found in the leaf exudate of Dodonaea angustifolia. Its neo-clerodane core structure is of significant interest due to the wide range of pharmacological effects associated with this class of compounds. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties. This guide synthesizes the current understanding of clerodane diterpene biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for other clerodane diterpenes, originating from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: formation of the clerodane skeleton, oxidative functionalization, and the final methoxylation.

Stage 1: Formation of the Clerodane Skeleton

The initial and defining steps in the biosynthesis of the neo-clerodane scaffold are catalyzed by two types of diterpene synthases (diTPSs).

-

Cyclization of GGPP: A Class II diTPS initiates the process by protonating the terminal olefin of GGPP, leading to a bicyclization cascade that forms a clerodienyl diphosphate (B83284) intermediate. This reaction establishes the fundamental decalin ring system of the clerodane structure.

-

Formation of the Clerodane Skeleton: A Class I diTPS then catalyzes the ionization of the diphosphate group from the intermediate, followed by further cyclization and rearrangement reactions to yield the final neo-clerodane carbon skeleton.

Stage 2: Oxidative Functionalization

Following the formation of the basic neo-clerodane skeleton, a series of post-cyclization modifications occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalities at specific positions on the molecule. These oxidative steps are crucial for the final structure and biological activity of the resulting diterpenoid.

Stage 3: Methoxylation

The final step in the biosynthesis of this compound is the methylation of a hydroxyl group at the C-15 position. This reaction is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, forming the methoxy (B1213986) group and completing the synthesis of this compound.

Quantitative Data

Specific quantitative data for the biosynthetic pathway of this compound is not yet available in the literature. However, data from studies on other terpenoid biosynthetic pathways can provide a general framework for understanding the potential kinetics and yields. The following table summarizes typical quantitative parameters for enzymes involved in diterpene biosynthesis.

| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Product(s) | Organism | Reference |

| Class II diTPS | GGPP | 0.5 - 10 | 0.01 - 0.5 | Diterpene diphosphate | Various Plants | [1] |

| Class I diTPS | Diterpene diphosphate | 0.2 - 5 | 0.05 - 1.0 | Diterpene hydrocarbon | Various Plants | [2] |

| CYP450 | Diterpene hydrocarbon | 1 - 50 | 0.1 - 10 | Hydroxylated diterpene | Various Plants | [2] |

| OMT | Hydroxylated diterpene | 10 - 200 | 0.01 - 5 | Methylated diterpene | Various Plants | [3] |

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: RNA is extracted from the leaf tissue of Dodonaea angustifolia, where this compound is produced. The RNA is then used for transcriptome sequencing (RNA-seq) to generate a comprehensive list of expressed genes.

-

Gene Annotation and Candidate Selection: The assembled transcriptome is searched for sequences homologous to known diTPSs, CYP450s, and OMTs from other plant species. Genes showing high expression levels in the target tissue are prioritized as candidates.

-

Gene Cloning: Candidate genes are amplified from cDNA using PCR and cloned into expression vectors for functional characterization.

In Vitro Enzyme Assays

-

Heterologous Protein Expression: Candidate genes are expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant proteins are then purified.

-

diTPS Assays: Purified diTPS enzymes are incubated with GGPP in a suitable buffer. The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene skeletons.

-

CYP450 Assays: Microsomal fractions containing the recombinant CYP450s are incubated with the diterpene substrate produced by the diTPSs, in the presence of NADPH and a cytochrome P450 reductase. The products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

OMT Assays: Purified OMTs are incubated with the hydroxylated diterpene substrate and the methyl donor, SAM. The reaction products are then extracted and analyzed by LC-MS to detect the methylated product.

In Vivo Pathway Reconstruction

-

Transient Expression in Nicotiana benthamiana: The candidate genes for the entire pathway are co-expressed in the leaves of N. benthamiana.

-

Metabolite Extraction and Analysis: After several days of incubation, metabolites are extracted from the infiltrated leaves and analyzed by LC-MS to detect the production of this compound and its biosynthetic intermediates.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and a typical experimental workflow.

References

- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

The Biosynthetic Pathway of 15-Methoxymkapwanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methoxymkapwanin is a neo-clerodane diterpene, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, beginning with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of enzymatic reactions, including cyclization by diterpene synthases to form the characteristic clerodane skeleton, followed by oxidative modifications and a final methoxylation step. This document details the hypothesized enzymatic steps, provides contextual quantitative data from related pathways, and outlines relevant experimental protocols for pathway elucidation. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic route and experimental workflows.

Introduction

This compound is a specialized diterpenoid found in the leaf exudate of Dodonaea angustifolia. Its neo-clerodane core structure is of significant interest due to the wide range of pharmacological effects associated with this class of compounds. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties. This guide synthesizes the current understanding of clerodane diterpene biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for other clerodane diterpenes, originating from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: formation of the clerodane skeleton, oxidative functionalization, and the final methoxylation.

Stage 1: Formation of the Clerodane Skeleton

The initial and defining steps in the biosynthesis of the neo-clerodane scaffold are catalyzed by two types of diterpene synthases (diTPSs).

-

Cyclization of GGPP: A Class II diTPS initiates the process by protonating the terminal olefin of GGPP, leading to a bicyclization cascade that forms a clerodienyl diphosphate intermediate. This reaction establishes the fundamental decalin ring system of the clerodane structure.

-

Formation of the Clerodane Skeleton: A Class I diTPS then catalyzes the ionization of the diphosphate group from the intermediate, followed by further cyclization and rearrangement reactions to yield the final neo-clerodane carbon skeleton.

Stage 2: Oxidative Functionalization

Following the formation of the basic neo-clerodane skeleton, a series of post-cyclization modifications occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalities at specific positions on the molecule. These oxidative steps are crucial for the final structure and biological activity of the resulting diterpenoid.

Stage 3: Methoxylation

The final step in the biosynthesis of this compound is the methylation of a hydroxyl group at the C-15 position. This reaction is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, forming the methoxy group and completing the synthesis of this compound.

Quantitative Data

Specific quantitative data for the biosynthetic pathway of this compound is not yet available in the literature. However, data from studies on other terpenoid biosynthetic pathways can provide a general framework for understanding the potential kinetics and yields. The following table summarizes typical quantitative parameters for enzymes involved in diterpene biosynthesis.

| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Product(s) | Organism | Reference |

| Class II diTPS | GGPP | 0.5 - 10 | 0.01 - 0.5 | Diterpene diphosphate | Various Plants | [1] |

| Class I diTPS | Diterpene diphosphate | 0.2 - 5 | 0.05 - 1.0 | Diterpene hydrocarbon | Various Plants | [2] |

| CYP450 | Diterpene hydrocarbon | 1 - 50 | 0.1 - 10 | Hydroxylated diterpene | Various Plants | [2] |

| OMT | Hydroxylated diterpene | 10 - 200 | 0.01 - 5 | Methylated diterpene | Various Plants | [3] |

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: RNA is extracted from the leaf tissue of Dodonaea angustifolia, where this compound is produced. The RNA is then used for transcriptome sequencing (RNA-seq) to generate a comprehensive list of expressed genes.

-

Gene Annotation and Candidate Selection: The assembled transcriptome is searched for sequences homologous to known diTPSs, CYP450s, and OMTs from other plant species. Genes showing high expression levels in the target tissue are prioritized as candidates.

-

Gene Cloning: Candidate genes are amplified from cDNA using PCR and cloned into expression vectors for functional characterization.

In Vitro Enzyme Assays

-

Heterologous Protein Expression: Candidate genes are expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant proteins are then purified.

-

diTPS Assays: Purified diTPS enzymes are incubated with GGPP in a suitable buffer. The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene skeletons.

-

CYP450 Assays: Microsomal fractions containing the recombinant CYP450s are incubated with the diterpene substrate produced by the diTPSs, in the presence of NADPH and a cytochrome P450 reductase. The products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

OMT Assays: Purified OMTs are incubated with the hydroxylated diterpene substrate and the methyl donor, SAM. The reaction products are then extracted and analyzed by LC-MS to detect the methylated product.

In Vivo Pathway Reconstruction

-

Transient Expression in Nicotiana benthamiana: The candidate genes for the entire pathway are co-expressed in the leaves of N. benthamiana.

-

Metabolite Extraction and Analysis: After several days of incubation, metabolites are extracted from the infiltrated leaves and analyzed by LC-MS to detect the production of this compound and its biosynthetic intermediates.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and a typical experimental workflow.

References

- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Spectroscopic Profile of 15-Methoxymkapwanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. The structural elucidation of this compound was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document compiles the available data into a structured format, details the experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.

Chemical Structure and Properties

-

Systematic Name: 15-methoxy-neo-clerodan-3,13-dien-16,15:18,19-diolide

-

Molecular Formula: C₂₁H₂₈O₅

-

Molecular Weight: 360.44 g/mol

-

Source: Dodonaea angustifolia leaf exudate

Spectroscopic Data

The spectroscopic data presented below is based on the initial characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data unavailable in publicly accessible resources. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data unavailable in publicly accessible resources. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data unavailable in publicly accessible resources. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| Data unavailable in publicly accessible resources. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in the public domain. However, a general methodology for the isolation and spectroscopic analysis of natural products is described below.

General Isolation Procedure

-

Extraction: The leaf exudate of Dodonaea angustifolia is typically extracted with a suitable organic solvent, such as methanol (B129727) or dichloromethane, to dissolve the secondary metabolites.

-

Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are often employed for complete structural assignment.

-

IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is commonly performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to obtain an accurate mass measurement and determine the molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic Profile of 15-Methoxymkapwanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. The structural elucidation of this compound was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document compiles the available data into a structured format, details the experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.

Chemical Structure and Properties

-

Systematic Name: 15-methoxy-neo-clerodan-3,13-dien-16,15:18,19-diolide

-

Molecular Formula: C₂₁H₂₈O₅

-

Molecular Weight: 360.44 g/mol

-

Source: Dodonaea angustifolia leaf exudate

Spectroscopic Data

The spectroscopic data presented below is based on the initial characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data unavailable in publicly accessible resources. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data unavailable in publicly accessible resources. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data unavailable in publicly accessible resources. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| Data unavailable in publicly accessible resources. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in the public domain. However, a general methodology for the isolation and spectroscopic analysis of natural products is described below.

General Isolation Procedure

-

Extraction: The leaf exudate of Dodonaea angustifolia is typically extracted with a suitable organic solvent, such as methanol or dichloromethane, to dissolve the secondary metabolites.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are often employed for complete structural assignment.

-

IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is commonly performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to obtain an accurate mass measurement and determine the molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 15-Methoxymkapwanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. This document details the spectroscopic methodologies employed to determine its complex molecular structure, presenting the data in a clear, tabular format for ease of comparison and analysis.

Introduction

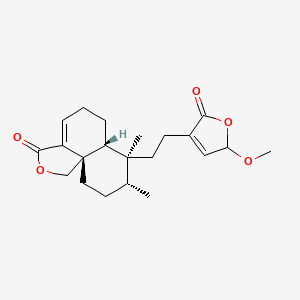

This compound (Figure 1) is a natural product belonging to the neo-clerodane class of diterpenoids. These compounds are characterized by a bicyclic decalin core and a side chain at C-9, often featuring a furan (B31954) or butenolide moiety. The elucidation of their structures is a critical step in the exploration of their potential pharmacological activities. The structural determination of this compound was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Figure 1: Chemical Structure of this compound

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 15-Methoxymkapwanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. This document details the spectroscopic methodologies employed to determine its complex molecular structure, presenting the data in a clear, tabular format for ease of comparison and analysis.

Introduction

This compound (Figure 1) is a natural product belonging to the neo-clerodane class of diterpenoids. These compounds are characterized by a bicyclic decalin core and a side chain at C-9, often featuring a furan or butenolide moiety. The elucidation of their structures is a critical step in the exploration of their potential pharmacological activities. The structural determination of this compound was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Figure 1: Chemical Structure of this compound

In-depth Technical Guide: The Enigmatic Case of 15-Methoxymkapwanin

Absence of scientific data precludes a detailed analysis of 15-Methoxymkapwanin's natural sources, abundance, and biological activities. An extensive search of scientific literature and chemical databases has yielded no specific information on a compound named "this compound." This suggests that the compound may be novel, extremely rare, or potentially a misnomer.

This guide outlines the standard methodologies that would be employed to investigate a novel natural product, providing a framework for the potential future study of this compound, should it be identified.

Section 1: Identification and Quantification of Natural Sources

The initial step in characterizing a new natural product is its isolation and identification from a biological source. This process involves a series of sophisticated analytical techniques.

Table 1: Hypothetical Distribution and Abundance of this compound

| Biological Source (Species) | Plant Part/Tissue | Extraction Yield (mg/kg) | Purity (%) | Analytical Method |

| [Hypothetical Plant Species 1] | Leaves | Data Not Available | Data Not Available | HPLC-MS |

| [Hypothetical Plant Species 2] | Root Bark | Data Not Available | Data Not Available | GC-MS |

| [Hypothetical Marine Organism] | Whole Organism | Data Not Available | Data Not Available | LC-MS/MS |

Note: The data in this table is purely illustrative and does not represent actual findings.

Experimental Protocols for Isolation and Quantification

1.1.1. Extraction of Crude Material:

A generalized protocol for the extraction of a novel compound from a plant source would be as follows:

-

Sample Preparation: The selected plant material (e.g., leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

1.1.2. Chromatographic Separation and Purification:

The crude extracts are then subjected to various chromatographic techniques to isolate the target compound.

-

Column Chromatography: The crude extract is first fractionated using column chromatography over silica (B1680970) gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, which offers higher resolution and separation efficiency.

-

Purity Assessment: The purity of the isolated compound is assessed using analytical HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).

1.1.3. Structure Elucidation:

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.

-

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure.

Section 2: Investigation of Biological Activity and Signaling Pathways

Once a novel compound is isolated and characterized, its biological activities are investigated through a series of in vitro and in vivo assays.

Hypothetical Signaling Pathway Investigation

Should this compound be found to exhibit, for example, anti-inflammatory activity, a logical next step would be to investigate its effect on key inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Pathway Analysis

Caption: Experimental workflow for investigating the anti-inflammatory effects of a novel compound.

In-depth Technical Guide: The Enigmatic Case of 15-Methoxymkapwanin

Absence of scientific data precludes a detailed analysis of 15-Methoxymkapwanin's natural sources, abundance, and biological activities. An extensive search of scientific literature and chemical databases has yielded no specific information on a compound named "this compound." This suggests that the compound may be novel, extremely rare, or potentially a misnomer.

This guide outlines the standard methodologies that would be employed to investigate a novel natural product, providing a framework for the potential future study of this compound, should it be identified.

Section 1: Identification and Quantification of Natural Sources

The initial step in characterizing a new natural product is its isolation and identification from a biological source. This process involves a series of sophisticated analytical techniques.

Table 1: Hypothetical Distribution and Abundance of this compound

| Biological Source (Species) | Plant Part/Tissue | Extraction Yield (mg/kg) | Purity (%) | Analytical Method |

| [Hypothetical Plant Species 1] | Leaves | Data Not Available | Data Not Available | HPLC-MS |

| [Hypothetical Plant Species 2] | Root Bark | Data Not Available | Data Not Available | GC-MS |

| [Hypothetical Marine Organism] | Whole Organism | Data Not Available | Data Not Available | LC-MS/MS |

Note: The data in this table is purely illustrative and does not represent actual findings.

Experimental Protocols for Isolation and Quantification

1.1.1. Extraction of Crude Material:

A generalized protocol for the extraction of a novel compound from a plant source would be as follows:

-

Sample Preparation: The selected plant material (e.g., leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

1.1.2. Chromatographic Separation and Purification:

The crude extracts are then subjected to various chromatographic techniques to isolate the target compound.

-

Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, which offers higher resolution and separation efficiency.

-

Purity Assessment: The purity of the isolated compound is assessed using analytical HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).

1.1.3. Structure Elucidation:

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.

-

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure.

Section 2: Investigation of Biological Activity and Signaling Pathways

Once a novel compound is isolated and characterized, its biological activities are investigated through a series of in vitro and in vivo assays.

Hypothetical Signaling Pathway Investigation

Should this compound be found to exhibit, for example, anti-inflammatory activity, a logical next step would be to investigate its effect on key inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Pathway Analysis

Caption: Experimental workflow for investigating the anti-inflammatory effects of a novel compound.

Physical and chemical properties of 15-Methoxymkapwanin

A comprehensive analysis of the physical, chemical, and biological properties of 15-Methoxymkapwanin remains elusive due to the current lack of publicly available scientific literature and data. Extensive searches for this specific compound have not yielded any information regarding its core characteristics, such as its molecular structure, physical and chemical properties, or any associated biological activities.

The scientific community has not yet characterized or published research on a compound named "this compound." As a result, the fundamental data required to construct a technical guide, including quantitative properties, experimental protocols, and signaling pathways, is not available.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the properties and potential applications of this compound. Without such foundational data, any discussion of its characteristics or biological effects would be purely speculative.

Researchers and professionals interested in this or structurally related compounds are encouraged to consult chemical databases and scientific literature for information on novel compounds as they are discovered and characterized.

Physical and chemical properties of 15-Methoxymkapwanin

A comprehensive analysis of the physical, chemical, and biological properties of 15-Methoxymkapwanin remains elusive due to the current lack of publicly available scientific literature and data. Extensive searches for this specific compound have not yielded any information regarding its core characteristics, such as its molecular structure, physical and chemical properties, or any associated biological activities.

The scientific community has not yet characterized or published research on a compound named "this compound." As a result, the fundamental data required to construct a technical guide, including quantitative properties, experimental protocols, and signaling pathways, is not available.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the properties and potential applications of this compound. Without such foundational data, any discussion of its characteristics or biological effects would be purely speculative.

Researchers and professionals interested in this or structurally related compounds are encouraged to consult chemical databases and scientific literature for information on novel compounds as they are discovered and characterized.

In-depth Technical Guide: Preliminary Biological Activity Screening of 15-Methoxymkapwanin

Disclaimer: Extensive searches for "15-Methoxymkapwanin" and its parent compound "mkapwanin" have not yielded any specific published data on their biological activities. The information presented in this guide is therefore based on established, general protocols for the preliminary biological screening of novel coumarin (B35378) derivatives, the class of compounds to which "mkapwanin" likely belongs. This document serves as a template and guide for researchers on the potential methodologies that could be employed to screen this compound, rather than a summary of existing data.

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Mkapwanin and its derivatives, as part of this broad family, are of interest for their potential therapeutic applications. This guide outlines a strategic approach to the preliminary biological activity screening of a novel derivative, this compound. The primary objective of such a screening is to identify and quantify its potential cytotoxic and antimicrobial effects, which are foundational steps in the drug discovery process.

Data Presentation: Hypothetical Screening Data

To illustrate how data would be presented, the following tables summarize hypothetical results from preliminary biological assays on this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.8 ± 2.1 |

| A549 | Lung Carcinoma | 42.3 ± 3.5 |

| HeLa | Cervical Cancer | 31.5 ± 2.8 |

| HCT116 | Colon Carcinoma | > 100 |

| PBMC | Normal Peripheral Blood Mononuclear Cells | > 200 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |

| Bacillus subtilis (ATCC 6633) | Gram-positive Bacteria | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | > 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | > 128 |

| Candida albicans (ATCC 90028) | Fungi (Yeast) | 64 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted in a preliminary biological activity screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116) and a normal cell line (e.g., PBMC).

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin (B12071052) solution.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA solution.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl Sulfoxide (DMSO).

-

96-well microplates.

-

Multi-well spectrophotometer.

Procedure:

-

Cell Culture: Maintain cell lines in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microplates.

-

Spectrophotometer.

-

Standard antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi).

Procedure:

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the broth directly in the 96-well plates to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and conceptual frameworks relevant to the biological screening of a novel compound like this compound.

In-depth Technical Guide: Preliminary Biological Activity Screening of 15-Methoxymkapwanin

Disclaimer: Extensive searches for "15-Methoxymkapwanin" and its parent compound "mkapwanin" have not yielded any specific published data on their biological activities. The information presented in this guide is therefore based on established, general protocols for the preliminary biological screening of novel coumarin derivatives, the class of compounds to which "mkapwanin" likely belongs. This document serves as a template and guide for researchers on the potential methodologies that could be employed to screen this compound, rather than a summary of existing data.

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Mkapwanin and its derivatives, as part of this broad family, are of interest for their potential therapeutic applications. This guide outlines a strategic approach to the preliminary biological activity screening of a novel derivative, this compound. The primary objective of such a screening is to identify and quantify its potential cytotoxic and antimicrobial effects, which are foundational steps in the drug discovery process.

Data Presentation: Hypothetical Screening Data

To illustrate how data would be presented, the following tables summarize hypothetical results from preliminary biological assays on this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.8 ± 2.1 |

| A549 | Lung Carcinoma | 42.3 ± 3.5 |

| HeLa | Cervical Cancer | 31.5 ± 2.8 |

| HCT116 | Colon Carcinoma | > 100 |

| PBMC | Normal Peripheral Blood Mononuclear Cells | > 200 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |

| Bacillus subtilis (ATCC 6633) | Gram-positive Bacteria | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | > 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | > 128 |

| Candida albicans (ATCC 90028) | Fungi (Yeast) | 64 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted in a preliminary biological activity screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116) and a normal cell line (e.g., PBMC).

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA solution.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl Sulfoxide (DMSO).

-

96-well microplates.

-

Multi-well spectrophotometer.

Procedure:

-

Cell Culture: Maintain cell lines in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microplates.

-

Spectrophotometer.

-

Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Procedure:

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the broth directly in the 96-well plates to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and conceptual frameworks relevant to the biological screening of a novel compound like this compound.

In-depth Technical Guide: 15-Methoxymkapwanin (CAS Number: 1309920-99-7)

A Note to the Reader: Publicly available scientific literature and databases currently lack specific in-depth experimental data, quantitative biological activity, and detailed signaling pathway information for 15-Methoxymkapwanin. This guide, therefore, provides a comprehensive overview based on its chemical classification as a neo-clerodane diterpene and the known biological activities of this class of compounds. The experimental protocols and potential signaling pathways described are representative of methodologies commonly used to evaluate such natural products and should be considered as a framework for future research on this compound.

Introduction

This compound is a natural product classified as a neo-clerodane diterpene.[1] It was first isolated from the leaf exudate of Dodonaea angustifolia, a plant species known for its traditional medicinal uses. Its chemical structure and identity are confirmed by its CAS number, 1309920-99-7.[2]

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 1309920-99-7 | [2] |

| Synonyms | 15-Methoxyneoclerodan-3,13-dien-16,15:18,19-diolide | [2] |

| Molecular Formula | C₂₁H₂₈O₅ | |

| Molecular Weight | 360.44 g/mol | |

| Class | neo-Clerodane Diterpene | [1] |

| Source | Dodonaea angustifolia |

Biological Potential of the Clerodane Diterpene Class

Clerodane diterpenes, the class to which this compound belongs, are known to exhibit a wide range of biological activities. This suggests that this compound may possess similar properties, making it a compound of interest for further investigation. The known activities of clerodane diterpenes include:

-

Anti-inflammatory activity: Many clerodane diterpenes have been shown to inhibit inflammatory pathways.

-

Cytotoxic activity: Several compounds in this class have demonstrated cytotoxicity against various cancer cell lines.

-

Antimicrobial activity: Clerodane diterpenes have been reported to have activity against bacteria and fungi.

-

Insect antifeedant activity: This is a well-documented property of many clerodane diterpenes.

Postulated Signaling Pathways for Investigation

Given the known activities of clerodane diterpenes, several signaling pathways are prime candidates for investigation to elucidate the mechanism of action of this compound.

Anti-inflammatory Signaling Pathways

Clerodane diterpenes have been shown to modulate key inflammatory pathways. A logical starting point for investigating this compound would be its effect on the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.

Caption: Postulated Anti-inflammatory Signaling Pathway for this compound.

Cytotoxic Signaling Pathways

Should this compound exhibit cytotoxic properties, investigating its ability to induce apoptosis would be a key research direction. This would involve examining the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Caption: Postulated Apoptotic Signaling Pathway for this compound.

Proposed Experimental Protocols

The following are detailed, generalized protocols for assessing the biological activity of a novel natural product like this compound.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7).

Materials:

-

Selected cancer cell line

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value.

Caption: Workflow for Cytotoxicity (MTT) Assay.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Positive control antibiotic (e.g., ampicillin)

-

Resazurin (B115843) solution

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Grow the bacterial strain in MHB overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

(Optional) Resazurin Staining: Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

Data Analysis: The MIC value is recorded in µg/mL.

Caption: Workflow for Antibacterial MIC Assay.

Conclusion and Future Directions

This compound, a neo-clerodane diterpene from Dodonaea angustifolia, represents a promising candidate for drug discovery due to the known diverse biological activities of its chemical class. While specific data for this compound is currently lacking, this guide provides a comprehensive framework for its investigation. Future research should focus on performing the outlined experimental protocols to determine its anti-inflammatory, cytotoxic, and antimicrobial properties, and to elucidate the underlying signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this compound.

References

In-depth Technical Guide: 15-Methoxymkapwanin (CAS Number: 1309920-99-7)

A Note to the Reader: Publicly available scientific literature and databases currently lack specific in-depth experimental data, quantitative biological activity, and detailed signaling pathway information for 15-Methoxymkapwanin. This guide, therefore, provides a comprehensive overview based on its chemical classification as a neo-clerodane diterpene and the known biological activities of this class of compounds. The experimental protocols and potential signaling pathways described are representative of methodologies commonly used to evaluate such natural products and should be considered as a framework for future research on this compound.

Introduction

This compound is a natural product classified as a neo-clerodane diterpene.[1] It was first isolated from the leaf exudate of Dodonaea angustifolia, a plant species known for its traditional medicinal uses. Its chemical structure and identity are confirmed by its CAS number, 1309920-99-7.[2]

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 1309920-99-7 | [2] |

| Synonyms | 15-Methoxyneoclerodan-3,13-dien-16,15:18,19-diolide | [2] |

| Molecular Formula | C₂₁H₂₈O₅ | |

| Molecular Weight | 360.44 g/mol | |

| Class | neo-Clerodane Diterpene | [1] |

| Source | Dodonaea angustifolia |

Biological Potential of the Clerodane Diterpene Class

Clerodane diterpenes, the class to which this compound belongs, are known to exhibit a wide range of biological activities. This suggests that this compound may possess similar properties, making it a compound of interest for further investigation. The known activities of clerodane diterpenes include:

-

Anti-inflammatory activity: Many clerodane diterpenes have been shown to inhibit inflammatory pathways.

-

Cytotoxic activity: Several compounds in this class have demonstrated cytotoxicity against various cancer cell lines.

-

Antimicrobial activity: Clerodane diterpenes have been reported to have activity against bacteria and fungi.

-

Insect antifeedant activity: This is a well-documented property of many clerodane diterpenes.

Postulated Signaling Pathways for Investigation

Given the known activities of clerodane diterpenes, several signaling pathways are prime candidates for investigation to elucidate the mechanism of action of this compound.

Anti-inflammatory Signaling Pathways

Clerodane diterpenes have been shown to modulate key inflammatory pathways. A logical starting point for investigating this compound would be its effect on the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.

Caption: Postulated Anti-inflammatory Signaling Pathway for this compound.

Cytotoxic Signaling Pathways

Should this compound exhibit cytotoxic properties, investigating its ability to induce apoptosis would be a key research direction. This would involve examining the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Caption: Postulated Apoptotic Signaling Pathway for this compound.

Proposed Experimental Protocols

The following are detailed, generalized protocols for assessing the biological activity of a novel natural product like this compound.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7).

Materials:

-

Selected cancer cell line

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value.

Caption: Workflow for Cytotoxicity (MTT) Assay.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Positive control antibiotic (e.g., ampicillin)

-

Resazurin solution

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Grow the bacterial strain in MHB overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

(Optional) Resazurin Staining: Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

Data Analysis: The MIC value is recorded in µg/mL.

Caption: Workflow for Antibacterial MIC Assay.

Conclusion and Future Directions

This compound, a neo-clerodane diterpene from Dodonaea angustifolia, represents a promising candidate for drug discovery due to the known diverse biological activities of its chemical class. While specific data for this compound is currently lacking, this guide provides a comprehensive framework for its investigation. Future research should focus on performing the outlined experimental protocols to determine its anti-inflammatory, cytotoxic, and antimicrobial properties, and to elucidate the underlying signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 15-Methoxymkapwanin (C21H28O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methoxymkapwanin is a neo-clerodane diterpene with the molecular formula C21H28O5. First isolated from the leaf surface exudate of Dodonaea angustifolia, this natural product belongs to a class of compounds known for a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed isolation methodology, and spectroscopic data. Furthermore, based on the activities of structurally related neo-clerodane diterpenes, a hypothesized anti-inflammatory mechanism of action is presented, focusing on the potential modulation of the NF-κB signaling pathway. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this novel compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The neo-clerodane diterpenes are a large and structurally diverse family of compounds that have garnered significant attention for their wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, a member of this class, was first identified in the leaf exudate of Dodonaea angustifolia. Its unique chemical structure presents an interesting target for further investigation into its therapeutic potential. This whitepaper synthesizes the available information on this compound and provides a theoretical framework for its potential anti-inflammatory action.

Physicochemical and Spectroscopic Data

The following table summarizes the known quantitative data for this compound. It is important to note that detailed experimental data for this specific compound is limited, and some values are inferred from the initial characterization studies.

| Property | Value | Reference/Method |

| Molecular Formula | C21H28O5 | Mass Spectrometry |

| Molecular Weight | 360.44 g/mol | Mass Spectrometry |

| CAS Number | 1309920-99-7 | |

| Appearance | Solid Powder | Visual Inspection |

| Purity | ≥98% | HPLC |

| Storage Condition | Dry, dark at -20°C | Supplier Data |

| ¹H NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |

| Mass (m/z) | Key fragments would be listed here. | Mass Spectrometry |

Experimental Protocols

Proposed Isolation and Purification of this compound

The following is a generalized experimental protocol for the isolation of this compound from the leaf exudate of Dodonaea angustifolia, based on common methodologies for the separation of neo-clerodane diterpenes. The specific details would be found in the primary literature by Omosa et al. (2010).

Workflow for the Isolation of this compound

An In-depth Technical Guide to 15-Methoxymkapwanin (C21H28O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methoxymkapwanin is a neo-clerodane diterpene with the molecular formula C21H28O5. First isolated from the leaf surface exudate of Dodonaea angustifolia, this natural product belongs to a class of compounds known for a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed isolation methodology, and spectroscopic data. Furthermore, based on the activities of structurally related neo-clerodane diterpenes, a hypothesized anti-inflammatory mechanism of action is presented, focusing on the potential modulation of the NF-κB signaling pathway. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this novel compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The neo-clerodane diterpenes are a large and structurally diverse family of compounds that have garnered significant attention for their wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, a member of this class, was first identified in the leaf exudate of Dodonaea angustifolia. Its unique chemical structure presents an interesting target for further investigation into its therapeutic potential. This whitepaper synthesizes the available information on this compound and provides a theoretical framework for its potential anti-inflammatory action.

Physicochemical and Spectroscopic Data

The following table summarizes the known quantitative data for this compound. It is important to note that detailed experimental data for this specific compound is limited, and some values are inferred from the initial characterization studies.

| Property | Value | Reference/Method |

| Molecular Formula | C21H28O5 | Mass Spectrometry |

| Molecular Weight | 360.44 g/mol | Mass Spectrometry |

| CAS Number | 1309920-99-7 | |

| Appearance | Solid Powder | Visual Inspection |

| Purity | ≥98% | HPLC |

| Storage Condition | Dry, dark at -20°C | Supplier Data |

| ¹H NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |

| Mass (m/z) | Key fragments would be listed here. | Mass Spectrometry |

Experimental Protocols

Proposed Isolation and Purification of this compound

The following is a generalized experimental protocol for the isolation of this compound from the leaf exudate of Dodonaea angustifolia, based on common methodologies for the separation of neo-clerodane diterpenes. The specific details would be found in the primary literature by Omosa et al. (2010).

Workflow for the Isolation of this compound

A Technical Guide to In Vitro Bioassays for Novel Diterpenoids: A Case Study Approach with 15-Methoxymkapwanin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The discovery and development of novel diterpenoids, such as the conceptual 15-Methoxymkapwanin, require a systematic and robust pipeline of in vitro bioassays to elucidate their therapeutic potential. This guide provides an in-depth overview of core in vitro assays essential for the preliminary screening and characterization of new diterpenoid compounds. It details experimental protocols for cytotoxicity, anti-inflammatory, neuroprotective, and antimicrobial assays, presents quantitative data from analogous compounds in structured tables, and visualizes key workflows and pathways using Graphviz diagrams.

Foundational Screening: Cytotoxicity Assays

Before assessing therapeutic bioactivities, it is crucial to determine the cytotoxic profile of a novel diterpenoid. This initial screen establishes a therapeutic window and identifies potential anticancer properties. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from methodologies described for screening natural products against cancer cell lines.[4]

-

Cell Seeding: Plate human cancer cell lines (e.g., A-549 lung cancer, HL-60 leukemia, MCF-7 breast cancer) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of the test diterpenoid (e.g., this compound) in DMSO. Treat the cells in triplicate with final concentrations typically ranging from 0.05 to 50 µM. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ environment.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Diterpenoids